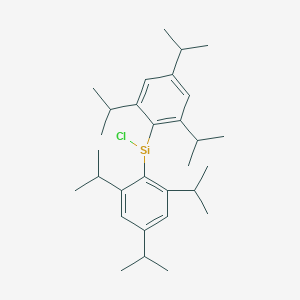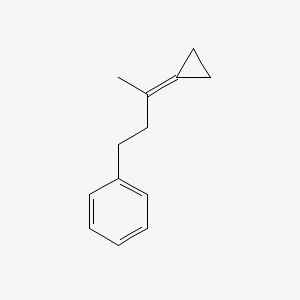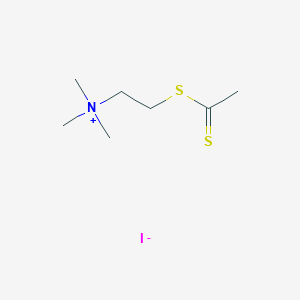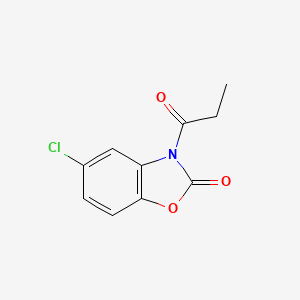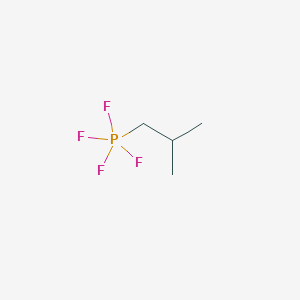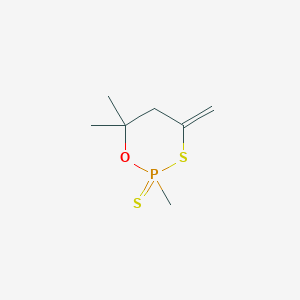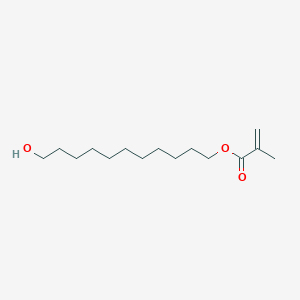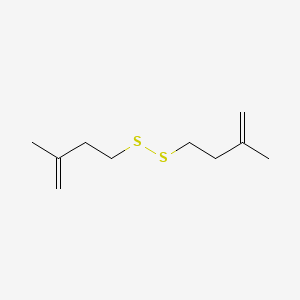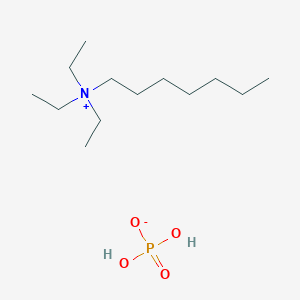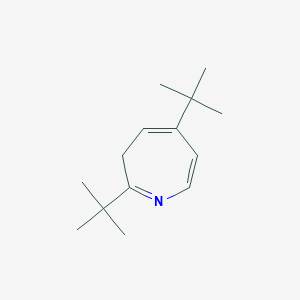
3H-Azepine, 2,5-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bulky tert-butyl groups at positions 2 and 5 of the azepine ring significantly influences its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dilithiated 2-methyl-5-propargylthiophene with isopropyl isothiocyanate followed by treatment with super bases can yield the desired azepine derivative . Another approach involves the recyclization of small or medium carbo-, oxa-, or azacyclanes .
Industrial Production Methods: Industrial production of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of tert-butyl groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azepine ring can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3H-Azepine, 2,5-bis(1,1-dimethylethyl)- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives are studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Additionally, this compound is used in the development of new materials and catalysts in the industrial sector .
Wirkmechanismus
The mechanism of action of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bulky tert-butyl groups can also affect the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include other azepine derivatives such as 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine and benzazepines . These compounds share the seven-membered ring structure but differ in their substituents and overall chemical properties.
Uniqueness: The uniqueness of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- lies in the presence of the bulky tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
120783-70-2 |
|---|---|
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
2,5-ditert-butyl-3H-azepine |
InChI |
InChI=1S/C14H23N/c1-13(2,3)11-7-8-12(14(4,5)6)15-10-9-11/h7,9-10H,8H2,1-6H3 |
InChI-Schlüssel |
OKMIZUTWTOWODX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=CC(=CC1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
